2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring is significant as it is known for its diverse biological activities .
Preparation Methods
The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves the reaction of 2-bromo-1-(3-chlorobenzyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide include:
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide: This compound has a similar structure but with a cyclopentyl group instead of an isobutyl group.
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide: This compound has an isopropyl group instead of an isobutyl group.
Biological Activity
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, and this compound is being investigated for applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound has the following IUPAC name: 2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide . Its molecular formula is C16H19ClN2OS.
Synthesis Process:
The synthesis typically involves:
- Formation of the Thiazole Ring: Reacting 2-bromo-1-(3-chlorobenzyl)ethanone with thiourea.
- Final Product Formation: The intermediate is reacted with isobutylamine under conditions that may include heating and the use of solvents like ethanol or methanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Antifungal Properties
The compound has also demonstrated antifungal activity against common pathogens such as Candida spp. This activity is attributed to its ability to interfere with fungal cell membrane integrity and function.
Anti-inflammatory Effects
Studies suggest that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary investigations indicate that this compound may exert cytotoxic effects on cancer cell lines. The proposed mechanism involves inducing apoptosis through activation of caspase pathways and inhibition of tumor growth factors.
The biological activity of this compound is primarily due to its interaction with specific molecular targets:
- Enzymatic Inhibition: The thiazole ring can bind to active sites of enzymes involved in bacterial metabolism.
- Receptor Modulation: It may interact with receptors involved in inflammatory pathways, leading to reduced cytokine release.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways, resulting in cell death.
Comparative Analysis
A comparison with similar thiazole derivatives reveals notable differences in potency and spectrum of activity:
Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
This compound | Structure | High | Moderate | Moderate |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide | Structure | Moderate | Low | Low |
Case Studies
A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on specific cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to established chemotherapeutics . Another investigation highlighted its potential as a broad-spectrum antimicrobial agent, demonstrating effectiveness against multi-drug resistant strains .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-4-3-5-13(17)6-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDWNKOTZLAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.